Potassium Trifluoro(trifluoromethyl)borate
Overview
Description
Potassium Trifluoro(trifluoromethyl)borate is a chemical compound with the molecular formula CBF6K and a molecular weight of 175.91 . It is a solid substance under normal conditions .
Molecular Structure Analysis
The molecular structure of Potassium Trifluoro(trifluoromethyl)borate consists of one carbon atom, one boron atom, six fluorine atoms, and one potassium atom .Chemical Reactions Analysis
Organotrifluoroborates, such as Potassium Trifluoro(trifluoromethyl)borate, are involved in a variety of carbon-carbon and carbon-heteroatom bond-forming processes . They serve as “protected” forms of boronic acids that can be slowly hydrolyzed to their reactive boronate form under basic reaction conditions .Physical And Chemical Properties Analysis
Potassium Trifluoro(trifluoromethyl)borate is a solid substance that is stable under normal conditions .Scientific Research Applications
Reactivity and Alternatives to Other Organoboron Reagents
Potassium trifluoro(organo)borates, a category that includes potassium trifluoro(trifluoromethyl)borate, are highly stable organoboron derivatives. They have emerged as promising alternatives to other organoboron reagents due to their interesting reactivity. These compounds have been found to be more reactive than boronic acids or esters in many reactions, showing effectiveness in transmetallation reactions with transition metals and forming difluoroboranes as intermediates (Darses & Genêt, 2003).
Application in the Synthesis of Alanine Derivatives
These organoboron derivatives have also been applied in the synthesis of alanine derivatives. Specifically, potassium trifluoro(organo)borates react with dehydroamino esters in the presence of rhodium complexes. This process enables the formation of alanine derivatives with various amino protecting groups in good to high yields (Navarre, Darses, & Genêt, 2004).
Use in Nucleophilic Trifluoromethylation
Potassium trialkoxy(trifluoromethyl)borates, closely related to potassium trifluoro(trifluoromethyl)borate, have been utilized for nucleophilic trifluoromethylation. This process involves the formation of CF3-substituted alcohols and N-tosylamines from non-enolizable aldehydes and N-tosylimines, respectively, offering an efficient approach to these important chemical structures (Levin et al., 2011).
Rhodium-Catalyzed 1,4-Additions
These compounds are also significant in rhodium-catalyzed 1,4-additions to α,β-unsaturated esters, where they have been used to produce Michael adducts with high yields and enantiomeric excesses. The stability of potassium trifluoro(organo)borates makes them efficient for these types of reactions (Navarre, Pucheault, Darses, & Genêt, 2005).
Safety And Hazards
Future Directions
Organotrifluoroborates have emerged as a powerful group of reagents for both carbon–carbon and carbon–heteroatom bond-forming processes . The unique reactivity patterns of organotrifluoroborates, such as Potassium Trifluoro(trifluoromethyl)borate, have allowed more convenient and selective syntheses of existing substructures, as well as access to novel building blocks . This suggests that these compounds will continue to play a significant role in the field of organic synthesis.
properties
IUPAC Name |
potassium;trifluoro(trifluoromethyl)boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CBF6.K/c3-1(4,5)2(6,7)8;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGBGCVSVMQVBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C(F)(F)F)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CBF6K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635481 | |
Record name | Potassium trifluoro(trifluoromethyl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90635481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium Trifluoro(trifluoromethyl)borate | |
CAS RN |
42298-15-7 | |
Record name | Potassium trifluoro(trifluoromethyl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90635481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium Trifluoro(trifluoromethyl)borate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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